Cas no 1805253-36-4 (3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine)

3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine is a versatile pyridine derivative with a reactive chloromethyl group and a difluoromethyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of methoxy groups at the 2- and 4-positions enhances its stability and modulates electronic properties, while the difluoromethyl moiety offers potential for further functionalization. The chloromethyl group provides a handle for nucleophilic substitution reactions, enabling the introduction of diverse structural motifs. This compound is particularly useful in the development of agrochemicals and bioactive molecules, where its balanced reactivity and selectivity are advantageous. Its well-defined structure ensures reproducibility in synthetic routes.
3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine structure
1805253-36-4 structure
商品名:3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine
CAS番号:1805253-36-4
MF:C9H10ClF2NO2
メガワット:237.631008625031
CID:4852036

3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine 化学的及び物理的性質

名前と識別子

    • 3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine
    • インチ: 1S/C9H10ClF2NO2/c1-14-7-3-6(8(11)12)13-9(15-2)5(7)4-10/h3,8H,4H2,1-2H3
    • InChIKey: DMLHFYUBGNDAAB-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(=NC(C(F)F)=CC=1OC)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 197
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 31.4

3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029071327-250mg
3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine
1805253-36-4 97%
250mg
$484.80 2022-04-01
Alichem
A029071327-500mg
3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine
1805253-36-4 97%
500mg
$839.45 2022-04-01
Alichem
A029071327-1g
3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine
1805253-36-4 97%
1g
$1,490.00 2022-04-01

3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine 関連文献

3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridineに関する追加情報

Introduction to 3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine (CAS No. 1805253-36-4)

3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805253-36-4, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic organic molecule features a pyridine core substituted with functional groups that make it a versatile intermediate in drug discovery and synthesis. The presence of both chloromethyl and difluoromethyl substituents, along with dimethoxy groups on the pyridine ring, endows this compound with unique reactivity and potential applications in medicinal chemistry.

The structural configuration of 3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine positions it as a valuable building block for the development of novel therapeutic agents. The chloromethyl moiety, in particular, is well-known for its ability to participate in nucleophilic addition reactions, facilitating the formation of carbon-carbon bonds. This property is highly advantageous in constructing complex molecular architectures required for drug candidates. Simultaneously, the difluoromethyl group introduces electron-withdrawing effects and metabolic stability, which are critical factors in optimizing pharmacokinetic profiles of small molecules.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridines serve as core scaffolds in numerous approved drugs, including antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern in 3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine makes it a promising candidate for further exploration in these therapeutic areas. Researchers have leveraged its reactivity to synthesize derivatives with enhanced binding affinity and selectivity towards target enzymes and receptors.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are pivotal enzymes involved in cell signaling pathways, and dysregulation of their activity is associated with various diseases, particularly cancer. The combination of chloromethyl, difluoromethyl, and dimethoxy substituents in 3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine allows for fine-tuning of electronic properties and steric hindrance to optimize interactions with kinase active sites. Preliminary studies have demonstrated that derivatives derived from this scaffold exhibit inhibitory effects on certain kinases with promising preclinical results.

Another area where this compound shows promise is in the synthesis of antiviral agents. The pyridine ring's ability to mimic natural nucleobases has been exploited in designing inhibitors targeting viral polymerases. The structural features of 3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine, such as the electron-deficient nature imparted by the chloromethyl and difluoromethyl groups, make it an ideal candidate for further derivatization into potent antiviral compounds. Recent advancements in computational chemistry have enabled virtual screening of vast libraries containing this scaffold, identifying novel analogs with improved pharmacological profiles.

The synthetic utility of 3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine extends beyond pharmaceutical applications. It has been utilized as an intermediate in agrochemical research, where similar pyridine derivatives are being explored for their herbicidal and pesticidal properties. The flexibility offered by its functional groups allows chemists to modify its structure systematically, leading to compounds with tailored biological activities suitable for different agrochemical needs.

In conclusion, 3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine (CAS No. 1805253-36-4) represents a fascinating compound with diverse potential applications across multiple industries. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop new drugs targeting various diseases. As research continues to uncover new methodologies for functionalizing this scaffold, its importance is likely to grow further. The intersection of traditional organic synthesis with modern computational techniques ensures that compounds like this will remain at the forefront of innovation in chemical biology and drug discovery.

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